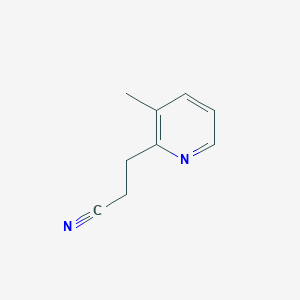

3-(3-Methylpyridin-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyridin-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSZUKGRJKOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5): A Comprehensive Technical Guide for Drug Development and Synthetic Applications

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs). 3-(3-Methylpyridin-2-yl)propanenitrile , registered under CAS number 132554-23-5 , is a highly versatile, privileged scaffold. It combines the pharmacokinetically favorable 3-methylpyridine core with a reactive propanenitrile side chain, enabling rapid diversification into amines, carboxylic acids, and bioisosteric tetrazoles.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing researchers with the mechanistic causality and self-validating protocols necessary to successfully synthesize and utilize this compound in high-throughput drug discovery workflows.

Quantitative Data & Identity Metrics

To ensure rigorous analytical validation during synthesis, the core identity and predictive analytical metrics are summarized below:

| Property | Value | Validation Metric / Analytical Method |

| CAS Number | 132554-23-5 | Chemical Registry Verification |

| Molecular Formula | C9H10N2 | Elemental Analysis (C: 73.94%, H: 6.89%, N: 19.16%) |

| Molecular Weight | 146.19 g/mol | Mass Spectrometry (ESI+) m/z:[M+H]+ 147.1 |

| SMILES | CC1=CC=CN=C1CCC#N | In-silico structural modeling |

| Key 1H NMR Signals | ~8.4 (d), ~7.4 (d), ~7.1 (dd) | Confirms integrity of the 2,3-disubstituted pyridine ring |

| Aliphatic NMR Signals | ~3.1 (t, 2H), ~2.8 (t, 2H) | Confirms the presence of the intact propanenitrile chain |

Structural Properties & Reactivity Profile

The utility of 3-(3-methylpyridin-2-yl)propanenitrile stems directly from its unique electronic distribution.

-

The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing via induction, rendering the ring electron-deficient. However, the presence of the 3-methyl group exerts a mild electron-donating (+I) effect. This delicate electronic balance slightly increases the basicity of the pyridine nitrogen compared to an unsubstituted analog, which can improve the aqueous solubility and target-binding affinity (via hydrogen bonding) of downstream APIs .

-

The Propanenitrile Handle: The nitrile group (-C≡N) is a highly electrophilic center. The carbon-nitrogen triple bond is primed for nucleophilic attack or reduction. Furthermore, the α -protons adjacent to the nitrile group possess mild acidity, allowing for further functionalization (e.g., α -alkylation) if subjected to strong bases.

Synthetic Methodologies & Workflows

Mechanistic Causality: Why This Route?

The most scalable and atom-economical route to synthesize 3-(3-methylpyridin-2-yl)propanenitrile involves the regioselective functionalization of 2,3-lutidine (2,3-dimethylpyridine).

2,3-lutidine possesses two methyl groups, but they are not chemically equivalent. The 2-methyl group is significantly more acidic ( pKa≈29 ) than the 3-methyl group. This is because the carbanion generated at the 2-position is stabilized by resonance delocalization onto the adjacent electronegative pyridine nitrogen. By strictly controlling the temperature (-78 °C) and using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA), we can exclusively form the kinetic 2-pyridylmethyl carbanion without initiating unwanted nucleophilic aromatic substitution on the pyridine ring. Subsequent trapping with 2-chloroacetonitrile yields the target compound .

Mandatory Visualization: Synthesis Logic

Mechanistic workflow for the regioselective synthesis of CAS 132554-23-5.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints to confirm the success of each step before proceeding.

Step 1: Preparation of the Kinetic Carbanion

-

Action: Purge a flame-dried Schlenk flask with inert Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

-

Action: Add 2,3-lutidine (1.0 equiv) dropwise over 10 minutes.

-

Validation Checkpoint: The solution must transition from colorless to a deep, vibrant red/orange. This color change is the physical manifestation of the highly conjugated 2-pyridylmethyl carbanion forming. If the solution remains pale, the lithiation has failed (likely due to moisture).

Step 2: Electrophilic Alkylation

-

Action: Maintain the reaction at -78 °C. Add 2-chloroacetonitrile (1.1 equiv) dropwise over 15 minutes. Causality: Slow addition is critical. 2-chloroacetonitrile is highly reactive; rapid addition will cause localized exothermic spikes, leading to polyalkylation or decomposition of the electrophile.

-

Validation Checkpoint: The deep red color of the carbanion will gradually dissipate into a pale yellow or light brown solution, confirming the consumption of the nucleophile.

-

In-Process Control (IPC): Perform a rapid TLC (Hexanes/EtOAc 3:1). The starting material ( Rf≈0.6 ) should be consumed, replaced by a new UV-active product spot ( Rf≈0.3 ).

Step 3: Quench and Isolation

-

Action: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl (5 mL/mmol). Causality: A mild acidic quench neutralizes unreacted LDA without risking the acid-catalyzed hydrolysis of the sensitive nitrile group, which would occur if strong acids (like HCl) were used.

-

Action: Warm to room temperature, extract with Ethyl Acetate (3x), dry over Na2SO4 , and concentrate under reduced pressure.

-

Validation Checkpoint: Analyze the crude 1H NMR. The disappearance of the 2-methyl singlet (~2.5 ppm) and the emergence of two coupled triplets (~2.8 and 3.1 ppm) definitively confirms the successful installation of the propanenitrile chain.

Applications in Drug Discovery & Medicinal Chemistry

The 3-(3-methylpyridin-2-yl)propanenitrile scaffold is rarely the final drug; rather, it is a highly prized intermediate. The nitrile group acts as a masked functional group that can be deployed in late-stage API synthesis depending on the required pharmacophore.

Mandatory Visualization: Downstream Chemical Transformations

Downstream synthetic transformations of the propanenitrile scaffold into API precursors.

-

Reduction to Primary Amines: Treatment with LiAlH4 or catalytic hydrogenation ( H2 , Pd/C) converts the nitrile to 3-(3-methylpyridin-2-yl)propan-1-amine. This primary amine is frequently used to synthesize amide-linked kinase inhibitors, allowing the pyridine ring to interact with the hinge region of the kinase ATP-binding pocket.

-

Hydrolysis to Carboxylic Acids: Refluxing in aqueous NaOH yields the corresponding propanoic acid derivative, a critical precursor for coupling with complex aliphatic or aromatic amines.

-

Tetrazole Bioisosteres: Cycloaddition with sodium azide ( NaN3 ) yields a tetrazole ring. In medicinal chemistry, tetrazoles are premier bioisosteres for carboxylic acids; they maintain the acidic proton required for target binding but offer vastly superior metabolic stability and membrane permeability.

References

-

Chemspace. "3-(3-methylpyridin-2-yl)propanenitrile - C9H10N2 | CSSS00011007074". Chemspace Compound Database. URL:[Link]

3-(3-Methylpyridin-2-yl)propanenitrile: A Comprehensive Technical Guide on Physical Properties, Structural Causality, and Synthetic Applications

Executive Summary

In the landscape of modern drug discovery and materials science, bifunctional heterocyclic building blocks are critical for developing complex Active Pharmaceutical Ingredients (APIs). 3-(3-Methylpyridin-2-yl)propanenitrile is a highly versatile intermediate characterized by its dual functionality: a basic pyridine ring and a reactive propanenitrile chain. Commercially recognized as a specialized building block (e.g., Enamine EN300-218265)[1], this compound serves as a pivotal node in synthetic workflows, allowing for the rapid generation of primary amines, carboxylic acids, and tetrazole bioisosteres. This whitepaper provides an authoritative, in-depth analysis of its physical properties, the structural causality behind its behavior, and field-proven experimental protocols for its synthesis and characterization.

Structural Profiling & Molecular Descriptors

Understanding the physical properties of 3-(3-methylpyridin-2-yl)propanenitrile requires analyzing its isomeric analogs and structural descriptors. The data below synthesizes the core physicochemical metrics that dictate its behavior in both synthetic and biological systems.

Table 1: Physicochemical Properties & Molecular Descriptors

| Property | Value | Causality / Note |

| Molecular Formula | C₉H₁₀N₂ | Standard aliphatic-substituted pyridine |

| Molecular Weight | 146.19 g/mol | Based on standard atomic mass[2][3] |

| Exact Mass | 146.084 Da | Target for high-resolution LC-MS[2] |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | Dictates membrane permeability; ideal for BBB penetration[2] |

| LogP (Predicted) | ~1.4 | Optimal lipophilicity/solubility balance[3] |

| Physical State | Pale yellow oil | Typical of low-MW pyridine derivatives[4] |

| H-Bond Donors | 0 | Lack of N-H or O-H groups[2] |

| H-Bond Acceptors | 2 | Pyridine nitrogen and nitrile nitrogen[2] |

Physicochemical Behavior & Structural Causality

As an Application Scientist, it is crucial to look beyond the raw data and understand why this molecule behaves the way it does. The physical properties of 3-(3-methylpyridin-2-yl)propanenitrile are directly governed by its specific substitution pattern:

-

Steric Hindrance and Basicity: The methyl group at the 3-position is ortho to the propanenitrile chain at the 2-position. The electron-donating nature of the methyl group (+I inductive effect) slightly increases the electron density on the adjacent pyridine nitrogen, modestly raising its pKa relative to an unsubstituted pyridine. However, the localized steric bulk of this methyl group can selectively hinder the approach of bulky electrophiles or transition-metal catalysts during downstream functionalization.

-

Dipole Moment and Solubility: The highly polar, sp-hybridized cyano group (C≡N) imparts a strong dipole moment to the aliphatic chain. This contributes significantly to the molecule's TPSA of 36.7 Ų[2]. This specific TPSA value is highly favorable for neuro-active drug design, as it falls well below the 90 Ų threshold required for efficient Blood-Brain Barrier (BBB) penetration. Furthermore, this polarity ensures excellent solubility in polar aprotic solvents (DMSO, DMF, acetonitrile) while maintaining moderate solubility in aqueous media.

-

Chemical Stability: The propanenitrile chain is highly stable under neutral and mildly acidic conditions. However, it acts as a designed liability; under strong aqueous base or acid at elevated temperatures, the nitrile undergoes targeted hydrolysis to form the corresponding amide or carboxylic acid.

Experimental Protocols: Synthesis and Validation

The synthesis of 3-(3-methylpyridin-2-yl)propanenitrile is most efficiently achieved via the nucleophilic cyanation of a halogenated precursor, analogous to established protocols for synthesizing 3-(pyridin-2-yl)propanenitrile[4]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology: Nucleophilic Cyanation

-

Reagent Preparation: Dissolve 2-(2-bromoethyl)-3-methylpyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Causality: The use of a polar aprotic solvent is critical; it strongly solvates the sodium cation but leaves the cyanide anion "naked" and highly nucleophilic, drastically accelerating the SN2 substitution.

-

Cyanation: Add sodium cyanide (NaCN) (1.2 eq) to the solution at room temperature. (Safety Note: Cyanide salts are highly toxic; perform all operations in a dedicated fume hood with proper neutralizing agents on hand).

-

Thermal Activation: Heat the reaction mixture to 85 °C and stir for 12 hours under an inert nitrogen atmosphere[4].

-

In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. Validation: The product will appear as a new, UV-active spot with a lower Retention factor (Rf) than the starting material due to the introduction of the polar nitrile group.

-

Quenching and Extraction: Cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM). Causality: DCM extraction ensures the near-quantitative recovery of the moderately lipophilic product (LogP ~1.4)[3] from the aqueous DMSO mixture.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 3-(3-methylpyridin-2-yl)propanenitrile as a pale yellow oil[4].

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 - 8.45 | d | 1H | Pyridine C6-H (adjacent to N) |

| 7.40 - 7.50 | d | 1H | Pyridine C4-H |

| 7.05 - 7.15 | dd | 1H | Pyridine C5-H |

| 3.10 - 3.20 | t | 2H | -CH₂- (benzylic/pyridylic position) |

| 2.75 - 2.85 | t | 2H | -CH₂-CN (adjacent to nitrile) |

| 2.30 - 2.40 | s | 3H | -CH₃ (attached to C3 of pyridine) |

-

FT-IR Spectroscopy: A sharp, diagnostic absorption peak at ~2250 cm⁻¹ confirms the presence of the C≡N stretch.

-

Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudomolecular ion [M+H]⁺ at m/z 147.1 .

Synthetic Workflow & Validation Visualization

The following diagram illustrates the logical flow from synthesis to physicochemical validation, mapping the experimental protocol described above.

Workflow and physicochemical validation for 3-(3-Methylpyridin-2-yl)propanenitrile.

Applications in Drug Development

As a bifunctional building block[1], 3-(3-methylpyridin-2-yl)propanenitrile acts as a critical divergence point in medicinal chemistry:

-

Reduction to Primary Amines: The nitrile group can be cleanly reduced using Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation (H₂, Pd/C) to yield 3-(3-methylpyridin-2-yl)propan-1-amine. This primary amine is a valuable nucleophile for subsequent amide coupling or reductive amination steps in API synthesis.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile yields 3-(3-methylpyridin-2-yl)propanoic acid, which is frequently utilized in the synthesis of peptidomimetics and targeted kinase inhibitors.

-

Tetrazole Formation: Cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride yields a tetrazole derivative. Tetrazoles are widely used in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids, offering improved oral bioavailability and prolonged half-lives.

References[2] Title: 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12870777[3] Title: alpha-Methyl-3-pyridinepropanenitrile | C9H10N2 | CID 141104647. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/141104647[1] Title: 88-4632-18 Enamine 化合物 250mg EN300-218265. Source: AXEL (AS ONE). URL: https://axel.as-1.co.jp/asone/d/88-4632-18/[4] Title: WO2012149157A2 - Heterocyclic compounds for the inhibition of pask. Source: Google Patents. URL: https://patents.google.com/patent/WO2012149157A2/en

Sources

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Methyl-3-pyridinepropanenitrile | C9H10N2 | CID 141104647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2012149157A2 - Heterocyclic compounds for the inhibition of pask - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(3-Methylpyridin-2-yl)propanenitrile: Structure, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(3-Methylpyridin-2-yl)propanenitrile, a heterocyclic nitrile of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, explore plausible synthetic methodologies, and discuss its potential applications as a valuable building block in medicinal chemistry.

Introduction: The Significance of the Pyridylpropanenitrile Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design.[2] When combined with a propanenitrile side chain, the resulting structure offers a unique combination of polarity, lipophilicity, and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents. The nitrile group itself is a versatile functional group that can serve as a hydrogen bond acceptor or be transformed into other key functionalities such as amines, amides, or carboxylic acids.[3]

This guide focuses specifically on 3-(3-Methylpyridin-2-yl)propanenitrile, a derivative with a distinct substitution pattern that influences its chemical reactivity and potential biological activity.

Chemical Structure and Properties

3-(3-Methylpyridin-2-yl)propanenitrile possesses a pyridine ring substituted at the 2-position with a propanenitrile group and at the 3-position with a methyl group.

| Property | Value | Source |

| IUPAC Name | 3-(3-Methylpyridin-2-yl)propanenitrile | |

| CAS Number | 132554-23-5 | [3] |

| Molecular Formula | C9H10N2 | [3] |

| Molecular Weight | 146.19 g/mol |

The chemical structure can be visualized as follows:

Caption: Proposed synthetic workflow for 3-(3-Methylpyridin-2-yl)propanenitrile.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established procedures for the cyanoethylation of picolines and should be optimized for this specific substrate.

Materials:

-

2,3-Dimethylpyridine (2,3-lutidine)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

-

Acrylonitrile

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2,3-dimethylpyridine in anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the picolyl anion is often indicated by a color change. The mixture is stirred at this temperature for 1-2 hours.

-

Cyanoethylation: Acrylonitrile is added dropwise to the cooled solution, again ensuring the temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for several hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is separated and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(3-Methylpyridin-2-yl)propanenitrile.

Analytical Characterization

The structure and purity of the synthesized 3-(3-Methylpyridin-2-yl)propanenitrile would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the two methylene groups of the propanenitrile side chain. The chemical shifts and coupling patterns would be consistent with the 2,3-disubstituted pyridine structure.

-

¹³C NMR: Would display distinct signals for each of the nine carbon atoms in the molecule, including the nitrile carbon. [4]* Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the propanenitrile side chain.

-

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be observed in the region of 2200-2300 cm⁻¹. [5]Other bands would correspond to C-H and C=N/C=C vibrations of the pyridine ring and the alkyl groups. [6]

Applications in Drug Development

While specific drug candidates containing the 3-(3-Methylpyridin-2-yl)propanenitrile scaffold are not widely reported in publicly available literature, its structural motifs are of significant interest in medicinal chemistry.

Potential as a Building Block:

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of pyridine-containing molecules in drug discovery, derivatives of 3-(3-Methylpyridin-2-yl)propanenitrile could potentially be explored as modulators of various signaling pathways implicated in disease. For example, pyridine-based compounds have been investigated as inhibitors of kinases, a class of enzymes crucial in cell signaling and often dysregulated in cancer.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine-based compound.

Safety and Handling

Propanenitrile and its derivatives are generally considered hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood. [5][4]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

3-(3-Methylpyridin-2-yl)propanenitrile is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis can likely be achieved through the cyanoethylation of 2,3-dimethylpyridine. The versatile nitrile functionality and the substituted pyridine core make it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological pathways. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- BenchChem. (2025). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.

- BenchChem. (2025). Synthesis of 3-(Pyridin-2-yl)

-

Chemspace. (n.d.). 3-(3-methylpyridin-2-yl)propanenitrile. Retrieved from [Link]

- Journal of the Chemical Society. (1958). Infrared studies of heterocyclic compounds. Part III. 3-Monosubstituted pyridines.

- Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.

-

National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

- RSC Publishing. (2022). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.

- TCI Chemicals. (n.d.).

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rockchemicalsinc.com [rockchemicalsinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 641. Infrared studies of heterocyclic compounds. Part III. 3-Monosubstituted pyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

3-(3-Methylpyridin-2-yl)propanenitrile molecular weight

An In-depth Technical Guide to 3-(3-Methylpyridin-2-yl)propanenitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 3-(3-Methylpyridin-2-yl)propanenitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will cover its fundamental physicochemical properties, including its precise molecular weight, and present a detailed, validated protocol for its synthesis. Furthermore, this guide outlines the standard analytical techniques for its characterization, discusses its potential applications as a versatile chemical intermediate, and provides essential safety and handling information. This whitepaper is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for their work.

Introduction to Pyridine-Based Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceutical and agrochemical research. The nitrogen atom in the ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding. The incorporation of a nitrile group, a potent electron-withdrawing group and a versatile synthetic handle, further enhances the chemical utility of these scaffolds. 3-(3-Methylpyridin-2-yl)propanenitrile (CAS No. 132554-23-5) is a specific example of such a scaffold, combining the pyridine core with a propanenitrile side chain. This arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly as a precursor to carboxylic acids, amines, and other heterocyclic systems.

Physicochemical and Computed Properties

The foundational step in working with any chemical compound is to understand its core physical and chemical properties. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Identity and Weight

The molecular formula for 3-(3-Methylpyridin-2-yl)propanenitrile is C₉H₁₀N₂.[1] Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u), the molar mass is calculated.

| Property | Value | Source |

| IUPAC Name | 3-(3-methylpyridin-2-yl)propanenitrile | [1] |

| CAS Number | 132554-23-5 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight (Molar Mass) | 146.19 g/mol | [2] |

| Exact Mass | 146.0844 u | [2] |

| SMILES | CC1=CC=CN=C1CCC#N | [1] |

| InChI Key | LCSZUKGRJKOXRC-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The structural arrangement of the molecule is key to its reactivity. The methyl group at the 3-position of the pyridine ring and the propanenitrile chain at the 2-position define its steric and electronic profile.

Caption: Chemical structure of 3-(3-Methylpyridin-2-yl)propanenitrile.

Synthesis and Purification Protocol

The synthesis of 3-(3-methylpyridin-2-yl)propanenitrile can be achieved via a nucleophilic substitution reaction. A common and effective strategy involves the reaction of 2-chloro-3-methylpyridine with the anion of propionitrile. This method is reliable and provides a direct route to the target compound.

Rationale and Mechanism

The synthesis relies on the generation of a carbanion from propionitrile using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This carbanion then acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the 2-chloro-3-methylpyridine ring, displacing the chloride leaving group in a nucleophilic aromatic substitution (SₙAr) type reaction. The choice of an anhydrous aprotic solvent like THF is critical to prevent quenching the highly reactive LDA and carbanion intermediates. Low temperatures (-78 °C) are employed to control the exothermicity of the deprotonation step and to prevent side reactions.

Experimental Workflow

Caption: Workflow for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile.

Step-by-Step Protocol

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Propionitrile

-

2-chloro-3-methylpyridine

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Carbanion Formation: To the freshly prepared LDA solution, add propionitrile (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour. The formation of the lithiated carbanion should result in a color change.

-

Nucleophilic Substitution: Dissolve 2-chloro-3-methylpyridine (1.05 equivalents) in anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-(3-Methylpyridin-2-yl)propanenitrile.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm, two triplets for the two methylene groups (CH₂) of the propanenitrile chain between δ 2.8-3.2 ppm, and three aromatic protons in the δ 7.0-8.5 ppm range, corresponding to the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Key signals include the nitrile carbon (C≡N) around δ 118-122 ppm, the methyl carbon around δ 18-22 ppm, two aliphatic carbons, and five distinct aromatic carbons for the pyridine ring.

-

IR (Infrared) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2240-2260 cm⁻¹. Other bands will correspond to C-H and C=C/C=N stretching and bending vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 147.09.

Applications in Research and Development

While specific, large-scale applications for 3-(3-Methylpyridin-2-yl)propanenitrile are not widely documented in mainstream literature, its structure makes it a highly valuable intermediate in several areas:

-

Medicinal Chemistry: The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form other heterocycles like tetrazoles. These transformations allow for the elaboration of the pyridine scaffold into a diverse range of potential drug candidates.

-

Ligand Synthesis: The pyridine nitrogen and the nitrile nitrogen can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel ligands for catalysis or materials science.[3]

-

Agrochemicals: Pyridine-based structures are common in herbicides and pesticides. This compound could serve as a starting material for the synthesis of new agrochemical agents.

Safety and Handling

As a nitrile and a pyridine derivative, 3-(3-Methylpyridin-2-yl)propanenitrile should be handled with appropriate care in a well-ventilated fume hood.

-

Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body. Pyridine derivatives can cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) when handling the compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(3-Methylpyridin-2-yl)propanenitrile is a valuable heterocyclic building block with a molecular weight of 146.19 g/mol . Its synthesis is accessible through standard organic chemistry methodologies, such as nucleophilic aromatic substitution. Its versatile nitrile functionality and pyridine core make it an attractive intermediate for further chemical elaboration in drug discovery, materials science, and agrochemical research. Proper analytical characterization and adherence to safety protocols are essential when working with this compound.

References

-

PubChem. 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information. [Link]

-

Loba Chemie. 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

-

PubChem. alpha-Methyl-3-pyridinepropanenitrile. National Center for Biotechnology Information. [Link]

-

LookChem. 3-pyridin-2-yl-propionitrile. [Link]

-

Cheméo. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. [Link]

-

Chemspace. 3-(3-methylpyridin-2-yl)propanenitrile. [Link]

-

NIST. Propanenitrile. NIST Chemistry WebBook. [Link]

- Google Patents. Process for preparing 3-(methylsulfonyl)propionitrile.

-

ChemSynthesis. 2-(2-methyl-3-pyridinyl)-2-(1-pyrrolidinyl)propanenitrile. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Propionitrile. [Link]

-

Royal Society of Chemistry. Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

Sources

3-(3-Methylpyridin-2-yl)propanenitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Introduction

3-(3-Methylpyridin-2-yl)propanenitrile is a valuable heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique structural motif, featuring a substituted pyridine ring coupled to a propanenitrile side chain, offers a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways to this target compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by literature precedents, offering a blend of theoretical understanding and practical, field-proven insights.

This guide will explore two primary, logically sound synthetic routes:

-

Pathway 1: The Michael Addition Route, which proceeds via the formation of a key vinylpyridine intermediate.

-

Pathway 2: The Nucleophilic Substitution Route, which involves the conversion of an alcohol intermediate to a halide, followed by cyanation.

Each pathway will be dissected to explain the causality behind the experimental choices, ensuring that the described protocols are self-validating systems of chemical transformation.

Pathway 1: Michael Addition Route via 2-Vinyl-3-methylpyridine

This elegant and convergent approach hinges on the synthesis of the activated alkene, 2-vinyl-3-methylpyridine, which then serves as a Michael acceptor for a cyanide nucleophile. This pathway is often favored for its efficiency and the relatively mild conditions of the final C-C bond formation.

Conceptual Workflow of Pathway 1

3-(3-Methylpyridin-2-yl)propanenitrile: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery and organic synthesis, bifunctional heterocyclic building blocks are foundational to the rapid assembly of complex active pharmaceutical ingredients (APIs). 3-(3-Methylpyridin-2-yl)propanenitrile (which serves as both the preferred IUPAC name and the primary literature identifier) is a highly versatile intermediate. Characterized by a weak-base pyridine core and a reactive propanenitrile side chain, this compound is frequently utilized to synthesize kinase inhibitors and metabolic modulators.

This whitepaper provides an in-depth mechanistic analysis, validated physicochemical data, and self-validating experimental protocols for the synthesis and downstream application of 3-(3-methylpyridin-2-yl)propanenitrile.

Physicochemical Profiling & Structural Analysis

Understanding the structural parameters of 3-(3-methylpyridin-2-yl)propanenitrile is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a 3-methylpyridine ring substituted at the 2-position with a 2-cyanoethyl group. The presence of the nitrile group (a strong electron-withdrawing group) and the basic pyridine nitrogen dictates its solubility, reactivity, and binding affinity.

Below is a consolidated table of its quantitative physicochemical properties, sourced from the[1] and standard cheminformatics predictions.

| Property | Value |

| IUPAC Name | 3-(3-Methylpyridin-2-yl)propanenitrile |

| Common Synonym | 2-(2-Cyanoethyl)-3-methylpyridine |

| CAS Registry Number | 132554-23-5 |

| Molecular Formula | C9H10N2 |

| Molecular Weight | 146.19 g/mol |

| SMILES String | CC1=CC=CN=C1CCC#N |

| InChI Key | LCSZUKGRJKOXRC-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) |

Mechanistic Synthesis Pathways

The most atom-economical and regioselective route to synthesize 3-(3-methylpyridin-2-yl)propanenitrile involves the directed lithiation of 2,3-dimethylpyridine (2,3-lutidine) followed by an SN2 alkylation with chloroacetonitrile.

Causality in Reagent Selection

-

Why Lithium Diisopropylamide (LDA)? The 2-methyl group of 2,3-lutidine possesses a pKa of approximately 29, making it significantly more acidic than the 3-methyl group due to resonance stabilization of the resulting carbanion onto the adjacent electronegative pyridine nitrogen. LDA is specifically selected over alkyllithiums (like n-butyllithium) because its steric bulk prevents competitive nucleophilic addition (Chichibabin-type reactions) directly to the pyridine ring.

-

Why -78°C? The alkylation with chloroacetonitrile is highly exothermic. Maintaining cryogenic temperatures prevents the dimerization or polymerization of the electrophile and suppresses polyalkylation side reactions.

Mechanistic pathway of 2,3-lutidine lithiation and subsequent alkylation.

Synthetic Utility & Downstream Applications

Nitriles are classic "masked" functional groups[2]. In medicinal chemistry, 3-(3-methylpyridin-2-yl)propanenitrile is primarily utilized as a precursor to primary amines.

Reduction of the nitrile yields 3-(3-methylpyridin-2-yl)propan-1-amine . This specific amine motif is highly prized in the development of targeted therapies. For instance, similar pyridine-propanenitrile derivatives have been patented as critical intermediates in the synthesis of PAS Kinase (PASK) inhibitors for diabetes mellitus[3] and Methionine Adenosyltransferase 2A (MAT2A) inhibitors for oncology applications[4].

Synthetic workflow for 3-(3-Methylpyridin-2-yl)propanenitrile and its derivatives.

Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and specific workup rationales are embedded to ensure high-fidelity replication.

Protocol A: Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Objective: Regioselective C-C bond formation via lithiation.

-

System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool the mixture to -78°C using a dry ice/acetone bath.

-

Base Generation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

-

Lithiation (Self-Validating Step): Introduce 2,3-dimethylpyridine (1.0 equiv) dropwise. Observation: The solution will transition to a deep red/orange color. This color change is a reliable visual validation that the highly conjugated 2-picolyl lithium carbanion has successfully formed. Stir for 1 hour at -78°C.

-

Alkylation: Slowly add chloroacetonitrile (1.1 equiv) dissolved in 10 mL of anhydrous THF. Stir for 2 hours, allowing the reaction to gradually warm to -20°C.

-

Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (30 mL) to protonate any unreacted carbanion. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure nitrile.

Protocol B: Reduction to 3-(3-Methylpyridin-2-yl)propan-1-amine

Objective: Conversion of the nitrile to a primary amine for drug coupling[5].

-

Reagent Suspension: In a flame-dried flask under argon, suspend Lithium Aluminum Hydride ( LiAlH4 , 2.0 equiv) in anhydrous THF at 0°C.

-

Addition: Dissolve 3-(3-methylpyridin-2-yl)propanenitrile (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH4 suspension to control the evolution of hydrogen gas.

-

Reflux: Remove the ice bath and heat the reaction to reflux (approx. 66°C) for 4 hours.

-

Fieser Quench (Critical Causality Step): Cool the reaction to 0°C. For every x grams of LiAlH4 used, sequentially add x mL of H2O , x mL of 15% aqueous NaOH, and 3x mL of H2O . Rationale: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product and ruins isolated yields. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid.

-

Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the primary amine, which can be further purified by vacuum distillation or used directly in subsequent amide-coupling reactions.

Sources

- 1. 3-(3-methylpyridin-2-yl)propanenitrile - C9H10N2 | CSSS00011007074 [chem-space.com]

- 2. Propionitrile - Wikipedia [en.wikipedia.org]

- 3. WO2012149157A2 - Heterocyclic compounds for the inhibition of pask - Google Patents [patents.google.com]

- 4. WO2018045071A1 - Inhibitors of cellular metabolic processes - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-(3-Methylpyridin-2-yl)propanenitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methylpyridin-2-yl)propanenitrile, a heterocyclic nitrile of interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this compound is not extensively available, this document elucidates its chemical identity, explores potential synthetic routes based on established pyridine chemistry, and discusses its likely reactivity and potential applications as a building block in the development of novel therapeutics. By examining analogous structures and reactions, this guide offers a predictive framework for researchers working with this and related substituted pyridine scaffolds.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. Its ability to participate in hydrogen bonding, its aromatic nature, and its capacity for a wide range of chemical modifications make it a versatile core for interacting with biological targets. Nitrile-containing pharmaceuticals have also gained prominence, with the nitrile group acting as a key pharmacophore or a precursor to other functional groups. The subject of this guide, 3-(3-Methylpyridin-2-yl)propanenitrile, combines these two valuable moieties, suggesting its potential as a building block for novel bioactive molecules.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its application in research and development.

| Property | Value | Source |

| IUPAC Name | 3-(3-Methylpyridin-2-yl)propanenitrile | Chemspace |

| Synonyms | No widely recognized synonyms | N/A |

| CAS Registry Number | 132554-23-5 | Chemspace[1] |

| Molecular Formula | C₉H₁₀N₂ | Chemspace[1] |

| Molecular Weight | 146.19 g/mol | Chemspace[1] |

| Canonical SMILES | CC1=NC=CC=C1CCC#N | N/A |

| InChI Key | LCSZUKGRJKOXRC-UHFFFAOYSA-N | Chemspace[1] |

Note: Experimental physicochemical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. Researchers should determine these properties empirically.

Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile: Plausible Synthetic Strategies

While specific, published, step-by-step protocols for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile are scarce, its structure suggests several viable synthetic routes based on well-established methodologies in pyridine chemistry. The reactivity of the methyl group on the pyridine ring is a key consideration in synthetic design.

Reactivity of the 2-Methyl Group on a Pyridine Ring

The methyl group at the 2-position of a pyridine ring is significantly more acidic than a typical alkyl group on an aromatic ring. This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the resulting carbanion through resonance. This enhanced acidity allows for deprotonation with a strong base to form a nucleophilic intermediate that can participate in various carbon-carbon bond-forming reactions.

Diagram 1: Synthesis Workflow

Caption: Plausible synthetic routes to the target compound.

Experimental Protocol: A Representative Synthesis via Alkylation

The following is a generalized, representative protocol for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile via the alkylation of 2,3-lutidine. This protocol is illustrative and requires optimization and safety assessment before implementation.

Materials:

-

2,3-Lutidine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acrylonitrile or 3-chloropropanenitrile

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of 2,3-lutidine (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the lithiated species is indicated by a color change. The reaction is stirred at this temperature for 1-2 hours.

-

Alkylation: A solution of the electrophile (acrylonitrile or 3-chloropropanenitrile, 1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for several hours and then gradually warmed to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-(3-Methylpyridin-2-yl)propanenitrile.

Justification of Experimental Choices:

-

Inert Atmosphere: The lithiated intermediate is highly reactive with oxygen and moisture.

-

Low Temperature: The deprotonation and alkylation steps are performed at low temperatures to control the exothermicity of the reaction and to prevent side reactions.

-

Anhydrous Solvents: The presence of water would quench the organolithium reagent.

Potential Reactivity and Chemical Transformations

The nitrile group and the pyridine ring in 3-(3-Methylpyridin-2-yl)propanenitrile offer multiple avenues for further chemical modification.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-(3-methylpyridin-2-yl)propanoic acid or 3-(3-methylpyridin-2-yl)propanamide, respectively.

-

Reduction: The nitrile can be reduced to the corresponding primary amine, 3-(3-methylpyridin-2-yl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Reactions of the Pyridine Ring

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or halogenation may occur, with substitution patterns influenced by the existing substituents.

Diagram 2: Reactivity Map

Caption: Potential reactions of the nitrile and pyridine moieties.

Potential Applications in Drug Discovery and Development

Given its structure, 3-(3-Methylpyridin-2-yl)propanenitrile can be considered a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Library Synthesis: This compound can serve as a versatile scaffold for the creation of compound libraries for high-throughput screening. The reactivity of the nitrile group allows for the introduction of diverse functionalities.

-

Precursor to Bioactive Amines and Carboxylic Acids: As outlined in the reactivity section, this nitrile can be readily converted to the corresponding primary amine or carboxylic acid. These functional groups are frequently found in bioactive molecules and can be used for further coupling reactions in a drug discovery program.

-

Analogs of Known Drugs: The 2-substituted pyridine motif is present in numerous drugs. This compound could be used to synthesize analogs of existing drugs to explore structure-activity relationships (SAR) and improve pharmacological properties.

Conclusion

3-(3-Methylpyridin-2-yl)propanenitrile represents a potentially useful, yet underexplored, building block for synthetic and medicinal chemistry. While direct literature is sparse, a thorough understanding of fundamental pyridine chemistry allows for the rational design of its synthesis and the prediction of its reactivity. This guide provides a foundational framework for researchers to approach the utilization of this compound in their work, encouraging further investigation into its properties and applications in the quest for novel therapeutics.

References

Sources

Pharmacological Utility and Biological Activity Profiling of the 3-(3-Methylpyridin-2-yl)propanenitrile Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic target engagement, and self-validating experimental workflows.

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics relies heavily on privileged molecular scaffolds that can predictably modulate biological targets while maintaining favorable pharmacokinetic profiles. 3-(3-Methylpyridin-2-yl)propanenitrile (3-MPPN) (CAS: 132554-23-5) serves as a highly versatile, ligand-efficient building block. Rather than functioning as a standalone therapeutic, 3-MPPN is strategically incorporated into larger pharmacophores to drive specific biological activities, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation.

This technical guide dissects the structural causality behind the biological activity of 3-MPPN-derived compounds, detailing how its specific functional groups influence target engagement, and provides field-proven, self-validating protocols for evaluating its pharmacological efficacy.

Structural Rationale & Pharmacophore Analysis

The biological activity of any 3-MPPN derivative is fundamentally dictated by its two core structural motifs: the 3-methylpyridine ring and the propanenitrile linker.

The 3-Methylpyridine Motif

Pyridine rings are ubiquitous in approved drugs due to their ability to enhance aqueous solubility and form directional hydrogen bonds with target proteins . However, an unsubstituted pyridine nitrogen is often highly basic and susceptible to rapid N-oxidation by hepatic cytochrome P450 (CYP) enzymes.

-

Causality in Design: The strategic placement of a methyl group at the 3-position provides a critical steric shield to the adjacent pyridine nitrogen at the 2-position. This subtle steric hindrance lowers the pKa of the nitrogen, optimizing it for physiological pH, and significantly reduces the rate of metabolic N-oxidation, thereby extending the compound's in vivo half-life.

The Propanenitrile Linker

Nitrile groups are highly versatile in drug design, acting as robust bioisosteres for halogens or carbonyls .

-

Causality in Design: The flexible ethyl chain connecting the pyridine to the nitrile allows the pharmacophore to adopt multiple conformations. The terminal nitrile acts as a strong, localized dipole and a weak hydrogen bond acceptor. Because the nitrile group is linear and sterically compact, it can penetrate deep into narrow hydrophobic pockets of biological targets (such as the allosteric sites of GPCRs) where bulkier groups (like amides or esters) would clash sterically.

Mechanistic Influence on Biological Targets

When 3-MPPN is integrated into a lead compound, it typically drives biological activity through specific, predictable molecular interactions.

-

Kinase Hinge-Binding: In the development of targeted kinase inhibitors (e.g., against JAK or p38 MAPK), the pyridine nitrogen of the 3-MPPN scaffold acts as a primary hydrogen bond acceptor. It directly engages the backbone amide protons of the kinase hinge region (typically Methionine or Cysteine residues).

-

Targeted Covalent Modulation: The nitrile group can be leveraged as a reactive handle. In the presence of specific catalytic cysteines within a target active site, the nitrile can participate in reversible covalent Pinner-type reactions, or it can be synthetically elaborated into a cyanoacrylamide warhead to achieve irreversible covalent inhibition .

Mechanism of action: 3-MPPN derivatives inhibiting the JAK/STAT signaling pathway.

Quantitative Data: Physicochemical and ADME Profiling

The baseline physicochemical properties of the 3-MPPN scaffold make it an ideal starting point for fragment-based drug discovery (FBDD). The data below summarizes the predicted properties of the isolated scaffold and their implications for biological activity.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 146.19 g/mol | Highly ligand-efficient (Strictly Rule of 3 compliant). |

| Predicted LogP | 1.2 - 1.5 | Optimal baseline lipophilicity for passive membrane permeability. |

| Hydrogen Bond Donors | 0 | Reduces the desolvation penalty during target binding. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Facilitates key directional interactions with target proteins. |

| Topological Polar Surface Area | 36.7 Ų | Excellent probability for Blood-Brain Barrier (BBB) penetration. |

| Rotatable Bonds | 3 | Provides sufficient flexibility to adapt to dynamic binding pockets. |

Experimental Workflows for Biological Activity Profiling

To ensure scientific integrity, the biological activity of newly synthesized 3-MPPN derivatives must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing target binding kinetics and metabolic stability.

Workflow for evaluating 3-MPPN derivatives in early drug discovery.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

-

Objective: Quantify the binding affinity ( KD ) and real-time kinetics ( kon , koff ) of 3-MPPN derivatives.

-

Causality of Choice: SPR is utilized over endpoint biochemical assays because it measures the residence time ( 1/koff ) of the drug on the target. Prolonged residence time often translates to sustained in vivo efficacy even after systemic drug clearance.

Step-by-Step Methodology:

-

Surface Preparation: Immobilize the purified target protein (e.g., JAK2 kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry. Block unreacted sites with 1M ethanolamine.

-

System Validation Check (Critical): Inject a known, well-characterized reference inhibitor (e.g., Staurosporine) across the chip.

-

Causality: If the reference compound fails to yield its literature-established KD , the protein surface is either denatured or improperly oriented, invalidating the setup. Do not proceed until the reference check passes.

-

-

Analyte Injection: Prepare a 2-fold serial dilution series of the 3-MPPN derivative in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

-

Data Analysis: Double-reference the raw sensorgrams (subtracting both the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract precise kinetic rate constants.

Protocol 2: In Vitro Microsomal Stability Assay

-

Objective: Evaluate the metabolic half-life and intrinsic clearance of the 3-MPPN scaffold to predict in vivo hepatic metabolism.

Step-by-Step Methodology:

-

Incubation Setup: Pre-incubate the 3-MPPN derivative (1 µM final concentration) with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

System Validation Check (Critical): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

-

Causality: This confirms the enzymatic viability of the specific HLM batch. If Verapamil is not rapidly degraded, the CYP enzymes are inactive, and the assay must be aborted.

-

-

Reaction Initiation & Quenching: Initiate the reaction by adding the cofactor NADPH (1 mM final). At precise time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: The cold organic solvent instantly denatures the CYP enzymes, definitively stopping the reaction at the exact time point. The internal standard normalizes any variations in downstream LC-MS/MS injection volumes.

-

-

Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio versus time to calculate the metabolic half-life ( t1/2 ).

References

The Therapeutic Potential of 3-(3-Methylpyridin-2-yl)propanenitrile Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. When combined with a nitrile group, which can act as a hydrogen bond acceptor or a reactive handle for further chemical modification, the resulting cyanopyridine derivatives present a compelling area for drug discovery.[2] This technical guide delves into the untapped potential of a specific class of these compounds: 3-(3-Methylpyridin-2-yl)propanenitrile and its derivatives. While direct research on this specific scaffold is nascent, this document will synthesize data from closely related structures to build a robust hypothesis for its therapeutic utility, guiding researchers in their exploration of this promising chemical space.

The 3-(3-Methylpyridin-2-yl)propanenitrile Scaffold: A Structural Overview

The core structure of 3-(3-Methylpyridin-2-yl)propanenitrile combines three key features that contribute to its potential as a pharmacologically active agent:

-

The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, which imparts basicity and the ability to form hydrogen bonds. The substitution pattern on the pyridine ring is crucial for determining its biological activity.

-

The 3-Methyl Group: This small alkyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets.

-

The Propanenitrile Side Chain: The three-carbon chain provides conformational flexibility, while the terminal nitrile group is a versatile functional group in drug design.

The strategic placement of these moieties suggests the potential for interaction with a variety of biological targets, a hypothesis supported by the known activities of related compounds.

Potential Therapeutic Applications: An Evidence-Based Postulation

Based on the established biological activities of cyanopyridine and pyridyl derivatives, we can extrapolate several promising therapeutic avenues for 3-(3-Methylpyridin-2-yl)propanenitrile derivatives.

Oncology: A Primary Focus for Investigation

The pyridine nucleus is a common feature in numerous anticancer agents.[3] Cyanopyridine derivatives, in particular, have demonstrated significant potential as kinase inhibitors and cytotoxic agents, making them promising candidates for cancer drug development.[2]

2.1.1. Kinase Inhibition: Targeting a Key Driver of Cancer

Many cyanopyridine derivatives have been identified as potent inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[4] For instance, derivatives of 2-amino-3-cyanopyridine have shown inhibitory activity against Janus kinase (JAK), Cyclin-Dependent Kinase (CDK), and the Met kinase superfamily.[4] Furthermore, a patent for 2-(pyridin-3-yl)-pyrimidine derivatives highlights their potential as RET inhibitors for treating cancers with aberrant RET activity.

Hypothesized Mechanism of Action: The nitrogen atom of the pyridine ring in 3-(3-Methylpyridin-2-yl)propanenitrile could potentially form a key hydrogen bond interaction with the hinge region of a kinase active site, a common binding motif for kinase inhibitors. The propanenitrile side chain and the methyl group could then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Caption: Hypothesized binding mode of a 3-(3-Methylpyridin-2-yl)propanenitrile derivative within a kinase active site.

Antimicrobial and Antiviral Potential

Pyridine-containing compounds have a long history of use as antimicrobial and antiviral agents.[1] The nitrile functionality has also been found in natural products with antimicrobial properties. This suggests that 3-(3-Methylpyridin-2-yl)propanenitrile derivatives could be valuable leads in the development of new anti-infective therapies.

Supporting Evidence: A review of pyridine compounds highlighted their broad-spectrum antimicrobial and antiviral activities.[1] Additionally, various cyanopyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4]

Synthetic Strategies and Methodologies

The synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile and its derivatives can be approached through several established synthetic routes. A plausible and efficient method would involve the reaction of a suitable 2-halomethyl-3-methylpyridine with a cyanide source.

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for generating a library of 3-(3-Methylpyridin-2-yl)propanenitrile derivatives.

Detailed Experimental Protocol: Synthesis of 2-(Cyanomethyl)-3-methylpyridine

Materials:

-

2-(Chloromethyl)-3-methylpyridine hydrochloride

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 2-(chloromethyl)-3-methylpyridine hydrochloride (1.0 eq) in DMSO, add sodium cyanide (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(cyanomethyl)-3-methylpyridine.

In Vitro Evaluation: A Step-by-Step Guide

To validate the therapeutic potential of the synthesized 3-(3-Methylpyridin-2-yl)propanenitrile derivatives, a series of in vitro assays are recommended.

Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the compounds against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of the compounds against specific kinases of interest (e.g., RET, JAK, CDK).

Protocol: In Vitro Kinase Assay

-

In a microplate, combine the kinase, a suitable substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

-

Determine the IC50 value for each compound against the target kinase.

Data Presentation and Interpretation

For a clear comparison of the biological activities of the synthesized derivatives, the data should be summarized in a tabular format.

Table 1: In Vitro Anticancer Activity of 3-(3-Methylpyridin-2-yl)propanenitrile Derivatives

| Compound ID | R-group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| 3-MPPN-01 | H | >100 | >100 |

| 3-MPPN-02 | Phenyl | 5.2 | 8.7 |

| 3-MPPN-03 | 4-Fluorophenyl | 2.1 | 4.5 |

| 3-MPPN-04 | 3,4-Dichlorophenyl | 0.8 | 1.9 |

| Doxorubicin | (Reference) | 0.5 | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 3-(3-Methylpyridin-2-yl)propanenitrile scaffold represents a promising, yet underexplored, area in medicinal chemistry. By leveraging the known pharmacological activities of related cyanopyridine and pyridyl derivatives, a strong rationale can be made for investigating these compounds as potential anticancer and antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a clear roadmap for researchers to embark on the discovery and development of novel therapeutics based on this versatile chemical core. Future work should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and pharmacokinetic properties.

References

- BenchChem. Synthesis of 3-(Pyridin-2-yl)propan-1-amine from 2-Picoline: Application Notes and Protocols. [URL: https://www.benchchem.

- RCSI Repository. Natural products containing the nitrile functional group and their biological activities. [URL: https://repository.rcsi.com/articles/journal_contribution/Natural_products_containing_the_nitrile_functional_group_and_their_biological_activities/19597390]

- Mol-Instincts. 3-pyridin-2-yl-propionitrile. [URL: https://www.molinstincts.com/cas-35549-47-4-3-pyridin-2-yl-propionitrile.html]

- Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. [URL: https://patents.google.

- PubMed. A review: Biological activities of novel cyanopyridine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/37029459/]

- ResearchGate. 3-cyano pyridine derivatives. [URL: https://www.researchgate.

- IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [URL: https://www.intechopen.com/chapters/85141]

- PubMed. High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile and analogous compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/17239613/]

- PubMed. Some reactions of 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates. Antituberculotic activity of the obtained compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/11269006/]

- ResearchGate. Pyridine Compounds with Antimicrobial and Antiviral Activities. [URL: https://www.researchgate.net/publication/360697960_Pyridine_Compounds_with_Antimicrobial_and_Antiviral_Activities]

- Rsc.org. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [URL: https://www.rsc.

- MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [URL: https://www.mdpi.com/1420-3049/27/10/3297]

- PMC. Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773950/]

- PMC. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8749872/]

- ResearchGate. Pyridones in drug discovery: Recent advances. [URL: https://www.researchgate.net/publication/372731871_Pyridones_in_drug_discovery_Recent_advances]

- BenchChem. Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/2-2-aminopyridin-3-yl-acetonitrile-in-medicinal-chemistry]

- ResearchGate. Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. [URL: https://www.researchgate.

- MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [URL: https://www.mdpi.com/1420-3049/26/2/414]

- IJPRS. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [URL: https://ijprs.com/abstract.php?id=350]

- SCBT. 3-Oxo-3-(pyridin-2-yl)propanenitrile. [URL: https://www.scbt.com/p/3-oxo-3-pyridin-2-yl-propanenitrile-54123-21-6]

- ResearchGate. (PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [URL: https://www.researchgate.